Structural Differentiation: Unsubstituted Imidazo[1,2-b]pyrazole Core Versus C-6 Aryl Analogs
The target compound bears no substituent at the C-6 position of the imidazo[1,2-b]pyrazole ring. In contrast, the closest commercial analog 2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1790196-61-0) carries a thiophen-2-yl group at C-6, increasing molecular weight from 314.4 to 396.53 g/mol and adding a second sulfur atom . A related furan-2-yl analog (CAS 1795489-81-4) has MW 380.47 g/mol . The absence of C-6 substitution preserves a synthetically tractable, least-sterically-encumbered scaffold suitable for late-stage diversification, while lowering logP and potentially improving aqueous solubility relative to the bulkier C-6 arylated analogs .
| Evidence Dimension | Molecular weight and heavy-atom count |
|---|---|
| Target Compound Data | MW 314.4 g/mol; C₁₆H₁₈N₄OS; 22 heavy atoms |
| Comparator Or Baseline | CAS 1790196-61-0: MW 396.53 g/mol; C₂₀H₂₀N₄OS₂; 27 heavy atoms. CAS 1795489-81-4: MW 380.47 g/mol; C₂₀H₂₀N₄O₂S; 26 heavy atoms |
| Quantified Difference | ≥66–82 g/mol lower MW; 4–5 fewer heavy atoms; ΔMW% ≈ 17–21% |
| Conditions | Calculated from published molecular formulas; confirmed via Chemsrc and PubChem entries |
Why This Matters
Lower molecular weight and reduced structural complexity correlate with improved ligand efficiency metrics and greater synthetic accessibility, critical factors when selecting a starting scaffold for medicinal chemistry optimization campaigns.
